molecular formula C17H15FN2OS B3019467 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 941946-48-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3019467
CAS No.: 941946-48-1
M. Wt: 314.38
InChI Key: YTMMYWZCAMHIFY-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 941946-48-1) is a synthetic benzothiazole derivative of significant interest in early-stage anticancer research and drug discovery. This compound, with the molecular formula C 17 H 15 FN 2 OS and a molecular weight of 314.38, is part of a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities . The benzothiazole (BTA) core is a privileged scaffold in medicinal chemistry, and derivatives like this one are frequently investigated for their potent and selective antitumor properties against various cancer cell lines, including mammary, ovarian, colon, and lung cancer models . The structure of this particular analog, which incorporates a 4,5-dimethylbenzothiazole moiety linked to a 4-fluorophenylacetamide group, is designed to explore structure-activity relationships (SAR) critical for optimizing biological activity. Fluorination is a common strategy in drug design to modulate a compound's bioavailability, metabolic stability, and binding affinity . Research into similar BTA derivatives has shown that electron-withdrawing groups on the phenyl ring can significantly enhance growth inhibitory (GI 50 ) potency across a diverse panel of human cancer cell lines . The primary research value of this compound lies in its potential as a lead structure or biological probe for studying novel oncological targets and pathways, such as the inhibition of tumor-associated enzymes like carbonic anhydrase (CA) . It serves as a key intermediate for researchers synthesizing and evaluating novel compounds for anti-proliferative and apoptosis-inducing effects. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for research reference purposes.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10-3-8-14-16(11(10)2)20-17(22-14)19-15(21)9-12-4-6-13(18)7-5-12/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMMYWZCAMHIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, particularly in oncology and inflammation.

Structural Characteristics

The compound features:

  • A benzothiazole ring with dimethyl substitutions at positions 4 and 5.
  • An acetylamido group linked to a 4-fluorophenyl moiety.

These structural elements are crucial for its biological interactions and mechanisms of action.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for various biological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Antibacterial
  • Antifungal properties.

Anticancer Activity

Recent studies have demonstrated that compounds with a benzothiazole scaffold exhibit significant anticancer properties. For instance, a study evaluated the effects of several benzothiazole derivatives on human cancer cell lines (A431 and A549) using the MTT assay. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis through mechanisms involving the modulation of key signaling pathways such as AKT and ERK .

CompoundCell LineIC50 Value (µM)Mechanism
B7A4311.0AKT/ERK inhibition
B7A5491.5Apoptosis induction

Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed by measuring the levels of inflammatory cytokines (IL-6 and TNF-α) in RAW264.7 macrophages. The results showed a significant reduction in cytokine levels, indicating that the compound may modulate inflammatory responses effectively .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and inflammation.
  • Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways related to cell survival and proliferation.
  • Cell Cycle Disruption : The compound has been shown to induce cell cycle arrest in cancer cells, contributing to its anticancer effects .

Case Studies

  • Study on Antitumor Activity : A series of benzothiazole derivatives were synthesized and their effects evaluated on various cancer cell lines. The lead compound exhibited potent cytotoxicity against non-small cell lung cancer cells, demonstrating the potential of benzothiazole derivatives in cancer therapy .
  • Inflammation Model : In vitro studies using macrophage cell lines showed that treatment with this compound resulted in decreased expression of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

  • Benzothiazole vs. Thiazole Cores : Benzothiazole derivatives (e.g., the target compound and BTA) exhibit enhanced aromatic stacking compared to thiazole-based analogs (e.g., A-836,339) due to extended conjugation .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃ in BTA) increase lipophilicity and metabolic stability, while methoxy groups (e.g., in BTA) improve hydrogen-bond donor capacity . The target compound’s 4-fluorophenyl group balances electronegativity and steric demands.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The 4-bromo analog forms infinite chains via N—H⋯O hydrogen bonds and C—H⋯F interactions, stabilizing its lattice.
  • Bond Length Variations : In N-(4-bromophenyl)acetamide , the C1–C2 bond (1.501 Å) is shorter than in halogenated analogs (1.53 Å), suggesting substituent-dependent strain in the acetamide bridge.

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